(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Overview
Description
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3 and a molecular weight of 237.94 g/mol . This compound is characterized by the presence of an ethoxy group and four fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key process in organic chemistry, allowing for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of chemical compounds .
Mode of Action
This compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The action of this compound primarily affects the Suzuki-Miyaura cross-coupling pathway . This pathway is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds. The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronics .
Pharmacokinetics
Its metabolism would likely involve the conversion of the boronic acid group to a borate, and it would likely be excreted in the urine .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry, and the ability of this compound to facilitate this process makes it a valuable tool in the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the boronic acid group . Additionally, the presence of other compounds, such as bases or ligands, can influence the efficacy of the compound in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various biomolecules, including enzymes and proteins, often forming stable covalent bonds . The fluorine atoms attached to the phenyl ring of (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid are electron-withdrawing, meaning they pull electron density away from the boron atom, which could influence its interactions with biomolecules.
Cellular Effects
Boronic acids are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to form stable covalent bonds with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid typically involves the reaction of 4-ethoxy-2,3,5,6-tetrafluorophenyl halides with boronic acid derivatives under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are mild, often requiring temperatures around 80-100°C and reaction times ranging from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, ethanol)
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorophenylboronic acid: Similar structure but lacks the ethoxy group.
2,3,5,6-Tetrafluorophenylboronic acid: Similar structure but lacks the ethoxy group.
Uniqueness
The presence of the ethoxy group in (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid imparts unique electronic and steric properties, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
(4-ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVLSNRALXTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584711 | |
Record name | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-72-3 | |
Record name | B-(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871125-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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